In Vivo Antihypertensive Potency: (S)-Lercanidipine vs. (R)-Lercanidipine vs. Racemate in Conscious Hypertensive Dogs
In chronically catheterized renal hypertensive conscious dogs following oral administration, (S)-lercanidipine was approximately twice as active as the racemic lercanidipine in reducing diastolic blood pressure, while the (R)-enantiomer was practically inactive, inducing no more than a 10% decrease in diastolic blood pressure at doses up to 30 mg/kg [1]. In anesthetized normotensive rats, the ED25 value for the (R)-enantiomer was 84-fold higher than that calculated for the (S)-enantiomer, confirming that antihypertensive activity resides almost exclusively in the (S)-form [2].
| Evidence Dimension | Antihypertensive activity (diastolic blood pressure reduction) |
|---|---|
| Target Compound Data | (S)-lercanidipine: ~2× more active than racemate |
| Comparator Or Baseline | Racemic lercanidipine (baseline); (R)-lercanidipine: ≤10% DBP reduction at 30 mg/kg |
| Quantified Difference | (S)-enantiomer ≈ 2× racemate activity; (R)-enantiomer requires 84× higher dose for equivalent effect |
| Conditions | Oral administration in chronically catheterized renal hypertensive conscious dogs; i.v. administration in anesthetized normotensive rats |
Why This Matters
Procuring (S)-lercanidipine hydrochloride ensures access to the sole pharmacologically active enantiomer, eliminating the confounding effects of the inactive (R)-form present in racemic mixtures and enabling accurate dose-response studies.
- [1] Sironi G, Colombo D, Greto L, Testa R, Leonardi A. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models. Journal of Cardiovascular Pharmacology. 1997;29(Suppl 1):S33-S40. View Source
- [2] Sironi G, Colombo D, Greto L, Testa R, Leonardi A. Antihypertensive Activity of Lercanidipine and Its Enantiomers in Animal Models. Journal of Cardiovascular Pharmacology. 1997;29(Suppl 1):S33-S40. View Source
